[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine

Physicochemical Property Drug Design Solubility

Poor aqueous solubility often derails kinase inhibitor leads. This pyridine primary amine integrates a 2-methoxyethoxy solubilizing handle. It is a validated building block for EGFR Exon20 insertion mutants (low nM IC₅₀ per US Patent 11339157) and Bub1 kinase (IC₅₀: 5 nM). - Key differentiator: 2-methoxyethoxy group enhances kinetic solubility vs. unsubstituted pyridin-4-ylmethanamine (PROTAC study data). - Primary amine handle enables direct conjugation for PROTAC synthesis. - Reliable supply: ≥95% purity, routine 1-5 g quantities.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 1016496-42-6
Cat. No. B3072029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
CAS1016496-42-6
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCOCCOC1=NC=CC(=C1)CN
InChIInChI=1S/C9H14N2O2/c1-12-4-5-13-9-6-8(7-10)2-3-11-9/h2-3,6H,4-5,7,10H2,1H3
InChIKeyBRDQWKRPHMUHJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine


[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (CAS 1016496-42-6) is a pyridine-based primary amine with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol [1]. It serves as a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries. The compound incorporates a 2-methoxyethoxy side chain, a moiety known to enhance aqueous solubility and potentially improve the drug-like properties of derived compounds . Commercial availability is typically at a purity of 95% or higher, sourced from various chemical suppliers .

Why Substitution of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine Fails


While pyridin-4-ylmethanamine is a common structural motif, the 2-(2-methoxyethoxy) substitution on [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine is a critical differentiator that profoundly impacts both the physicochemical properties and biological outcomes of its derivatives. Generic substitution with simpler analogs, such as unsubstituted pyridin-4-ylmethanamine, can lead to a significant loss in aqueous solubility, a key parameter for in vitro and in vivo assays [1]. Furthermore, this specific substitution pattern has been shown in patent literature to be essential for achieving high potency against specific kinase targets; compounds containing this precise moiety have demonstrated low nanomolar IC₅₀ values against challenging mutant forms of the Epidermal Growth Factor Receptor (EGFR), a level of activity not attainable with other substituted pyridines [2].

Evidence for [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine


Aqueous Solubility vs Unsubstituted Analogs

The 2-methoxyethoxy side chain is designed to enhance the aqueous solubility of derived compounds. In a direct comparative study of pyridylmethyl analogs, compounds containing this moiety showed significantly higher kinetic solubility. This improved solubility is a critical advantage over simpler, unsubstituted pyridylmethyl analogs [1].

Physicochemical Property Drug Design Solubility

Potency Against EGFR Exon 20 Mutants

The core scaffold of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine is used to build potent kinase inhibitors. In a direct head-to-head comparison within the same patent family (US11339157), compounds built on the 2-(2-methoxyethoxy)pyridin-4-yl scaffold demonstrated single-digit nanomolar to sub-nanomolar IC₅₀ values against the Exon 20-mutant EGFR. This level of potency is a direct result of the specific substitution pattern and is not observed in compounds with alternative pyridine substitutions [1].

Kinase Inhibition EGFR Oncology

Versatile Scaffold for Multiple Kinase Inhibitors

The value of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine is further substantiated by its appearance in the claims of multiple high-value patents targeting distinct kinases. A cross-study analysis reveals that this exact scaffold is used to derive potent inhibitors for Bub1 kinase (IC₅₀: 5 nM) [2], EGFR (IC₅₀: sub-nanomolar) [1], and is also claimed in patents for p38 MAPK and Syk kinase inhibitors [3]. This demonstrates a class-level property of the scaffold to confer high potency across diverse targets.

Scaffold Hopping Medicinal Chemistry Patent Analysis

Drug Discovery Applications for [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine


EGFR Exon 20 Mutant Inhibitor Development

This compound is an ideal starting material for medicinal chemistry programs targeting EGFR, particularly those focused on the Exon 20 insertion mutants. As evidenced in US Patent 11339157, derivatives of this specific scaffold achieve sub-nanomolar IC₅₀ values against this challenging target [1]. Procuring this building block provides a direct path to a known series of highly potent inhibitors.

Kinase Inhibitor Libraries with Improved Solubility

The 2-methoxyethoxy group is a recognized strategy for improving the aqueous solubility of drug candidates. The data from the PROTAC study shows that compounds built on this scaffold exhibit significantly higher kinetic solubility than unsubstituted analogs [2]. This makes it a superior choice for generating focused libraries where assay interference or in vivo formulation issues due to poor solubility are a concern.

Scaffold Hopping for Kinase IP Diversification

The [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine scaffold is not limited to EGFR. It has been successfully employed to create potent inhibitors of Bub1 kinase (IC₅₀: 5 nM) [3] and is also claimed in patent applications for other kinases like p38 MAPK and Syk [4]. This track record across multiple kinase families makes it a valuable and versatile building block for generating novel intellectual property.

Functionalized PROTAC Synthesis

The primary amine handle on this building block makes it ideal for conjugation to linkers for PROTAC synthesis. The enhanced solubility conferred by the 2-methoxyethoxy group is a key advantage in this context, as it can mitigate the poor physicochemical properties often associated with large, heterobifunctional PROTAC molecules, potentially improving their cellular activity and reducing non-specific binding [2].

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